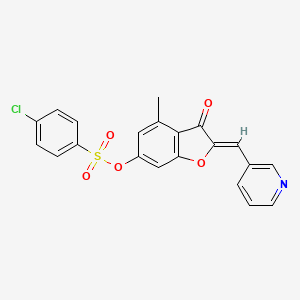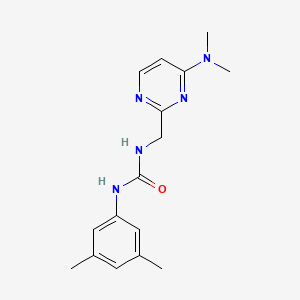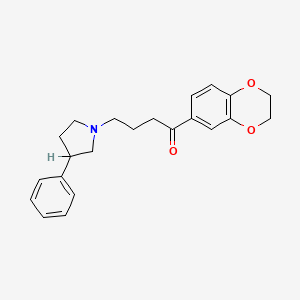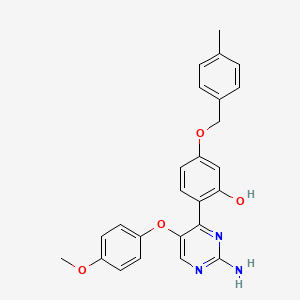
5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The molecule also contains a trifluoromethoxy group, which is a substituent known for its high electronegativity and its ability to increase the lipophilicity of a molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the pyran ring and the introduction of the trifluoromethoxy group. The trifluoromethoxy group can be introduced using methods such as the one described in a study on the synthesis of (trifluoromethoxy)benzenes . The Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds, could potentially be used in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .
Application: The compound’s structure suggests potential as an anodic material for electrochromic devices (ECDs). Specifically, researchers have synthesized 4-(trifluoromethoxy)phenyl-containing polymers, such as polydithienylpyrroles (PTTPP), P(TTPP-co-DTC), and P(TTPP-co-DTP). These polymers exhibit electrochromic behavior, displaying various colors upon oxidation and reduction. PTTPP, for instance, transitions from grayish-yellow to bluish-violet states .
Inhibition of Soluble Epoxide Hydrolase
Application: The synthesized bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment show promise as inhibitors of human sEH. These compounds could contribute to drug development for managing inflammatory diseases and hypertension .
Anti-Cancer Activities
Overview: Exploring novel compounds with anti-cancer properties is crucial for improving cancer treatment options.
Application: A series of fully-substituted 4-(trifluoromethyl)isoxazoles were designed and synthesized. These compounds were evaluated for their anti-cancer activities against MCF-7, 4T1, and PC-3 cell lines. While this study focused on isoxazoles, the presence of the trifluoromethoxy group may contribute to their biological effects .
Spectroelectrochemistry
Overview: Spectroelectrochemistry combines spectroscopic techniques with electrochemical measurements to study molecular properties during redox processes.
Application: Researchers can employ the compound in spectroelectrochemical studies to investigate its electronic transitions, optical properties, and redox behavior. Understanding these aspects can guide material design for various applications .
Organic Synthesis
Overview: Organic chemists often explore novel synthetic routes to create functional molecules.
Application: The compound’s unique structure, including the trifluoromethoxy group, could serve as a building block for more complex organic synthesis. Researchers may use it to construct other compounds with tailored properties .
Material Science
Overview: Material scientists seek innovative materials for diverse applications.
Application: Considering its electrochromic properties, the compound might find use in smart windows, displays, or even wearable devices. Researchers can explore its compatibility with other materials and optimize its performance .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO5/c21-20(22,23)29-15-8-6-14(7-9-15)24-19(26)17-10-16(25)18(12-28-17)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRXSPTVHGKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

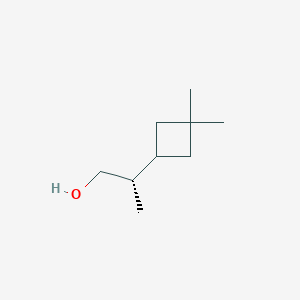
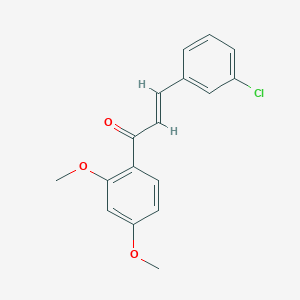
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
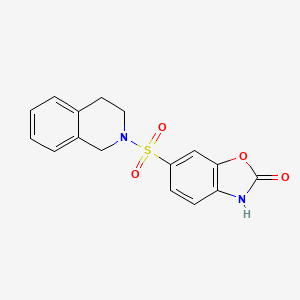
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
